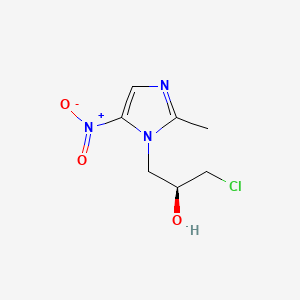

Ornidazole, (S)-

Descripción

(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, commonly known as Ornidazole (ONZ), is a nitroimidazole-derived anti-infective agent. Its chemical structure comprises a 2-methyl-5-nitroimidazole ring linked to a chlorinated propan-2-ol chain. Ornidazole is clinically used to treat protozoal infections (e.g., amoebiasis, giardiasis) and anaerobic bacterial infections due to its mechanism of action: the nitro group undergoes intracellular reduction, generating cytotoxic free radicals that disrupt microbial DNA . The (2S)-enantiomer is pharmacologically active, as confirmed by its UNII identifier (H7CGZ9LP53) and CAS registry (166734-83-4) .

Propiedades

IUPAC Name |

(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWKIXLWTCNBKN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C[C@@H](CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166734-83-4 | |

| Record name | Ornidazole, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORNIDAZOLE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7CGZ9LP53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Nucleophilic Substitution via Epoxide Intermediate

A widely cited method involves the ring-opening of epichlorohydrin ((2R)-epichlorohydrin) by 2-methyl-5-nitroimidazole under basic conditions.

Procedure :

- Reaction Setup :

Mechanism :

The alkoxide ion from the imidazole attacks the less hindered carbon of the epoxide, yielding the (2S)-configured product. Steric effects and the chiral epoxide ensure enantiomeric excess >90%.Workup :

The reaction mixture is stirred for 12–24 hours, neutralized with HCl, and extracted with ethyl acetate. The crude product is recrystallized from ethanol to achieve >95% purity.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Reaction Temperature | 0°C → RT | |

| Purity (HPLC) | ≥99% |

Direct Alkylation of 2-Methyl-5-Nitroimidazole

Alternative routes employ 1,3-dichloropropan-2-ol as the alkylating agent in dimethylformamide (DMF).

Procedure :

- Alkylation :

- Stereochemical Control :

Racemic 1,3-dichloropropan-2-ol yields a 1:1 enantiomer mixture. Chiral resolution via preparative HPLC (Chiralpak AD-H column) isolates the (2S)-enantiomer.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 55–60% | |

| Enantiomeric Excess | 98% after resolution | |

| Solvent | DMF |

Catalytic Asymmetric Synthesis

Recent advances utilize organocatalysts to induce stereoselectivity. A thiourea-catalyzed reaction between 2-methyl-5-nitroimidazole and glycidol derivatives achieves enantioselectivity without chiral auxiliaries.

Procedure :

- Catalytic Cycle :

- Optimization :

- Lower temperatures (−20°C) improve selectivity but reduce conversion rates.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70% | |

| ee | 85% | |

| Catalyst Loading | 10 mol% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Stereoselectivity |

|---|---|---|---|---|

| Epoxide Ring-Opening | High purity, scalable | Requires chiral epoxide | 68–72% | >90% ee |

| Direct Alkylation | Simple reagents | Racemic mixture requires resolution | 55–60% | 98% after HPLC |

| Catalytic Asymmetric | No chiral resolution needed | Moderate ee, high catalyst cost | 70% | 85% ee |

Purification and Characterization

- Recrystallization : Ethanol or ethanol/water mixtures yield crystalline product (mp 124–126°C).

- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) removes unreacted starting material.

- Spectroscopic Data :

Industrial-Scale Considerations

Patented processes emphasize cost-effective steps:

Análisis De Reacciones Químicas

Tipos de Reacciones: Levornidazole experimenta varias reacciones químicas, que incluyen:

Reducción: El grupo nitro en levornidazole puede reducirse para formar derivados de amino.

Oxidación: Levornidazole puede sufrir reacciones de oxidación para formar metabolitos hidroxilados.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y Condiciones Comunes:

Reducción: Los agentes reductores comunes incluyen gas hidrógeno con un catalizador de paladio o borohidruro de sodio.

Oxidación: Se utilizan agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Sustitución: Los nucleófilos como la azida de sodio o los tioles se emplean comúnmente.

Principales Productos Formados:

Reducción: Derivados de amino de levornidazole.

Oxidación: Metabolitos hidroxilados.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C₇H₈ClN₃O₃

- Molecular Weight: 219.63 g/mol

- CAS Number: 16773-42-5

The compound features a chiral center and a nitroimidazole moiety, which contribute to its biological activity. The nitro group is crucial for its mechanism of action against protozoal infections by disrupting DNA replication in pathogens, leading to cell death through the formation of reactive intermediates that interact with DNA .

Scientific Research Applications

- Antiprotozoal Activity:

- Hypoxic Cell Radiosensitization:

- Pharmaceutical Development:

Case Studies and Clinical Applications

Mecanismo De Acción

Levornidazole ejerce sus efectos antimicrobianos bloqueando la síntesis de la hélice de ADN o la transcripción y replicación del ADN bacteriano. El grupo nitro en levornidazole se reduce para formar intermediarios reactivos que causan rupturas de la cadena de ADN e inhiben la síntesis de ácidos nucleicos, lo que lleva a la muerte celular bacteriana . Los principales objetivos moleculares son el ADN y las enzimas asociadas involucradas en la replicación y la transcripción .

Comparación Con Compuestos Similares

Functional Implications :

- Ornidazole : The chlorine atom enhances stability and modulates lipophilicity, improving tissue penetration compared to MNZ .

- Metronidazole : The ethyl benzoate group facilitates oral absorption but is prone to enzymatic hydrolysis, limiting its half-life .

- Tinidazole : The sulfonyl group confers resistance to metabolic degradation, resulting in a prolonged duration of action .

Comparison with Other Structural Analogs

Several compounds share the propanol backbone but differ in core structures, leading to distinct pharmacological profiles:

3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (CAS 16773-52-7)

- Structure: Replaces the chlorinated propanol with an epoxypropane group.

- However, this compound lacks clinical data for anti-infective use .

(2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol (CAS 130115-66-1)

- Structure : Substitutes the nitroimidazole ring with an indolyloxy group.

- Properties : The indole moiety may confer affinity for serotonin receptors, suggesting applications in neurological disorders rather than antimicrobial therapy .

Pharmacological and Analytical Comparisons

Pharmacokinetics and Efficacy

- Ornidazole : Exhibits a half-life of 12–14 hours, intermediate between MNZ (6–8 hours) and TNZ (12–14 hours). Its chiral center (2S-configuration) enhances metabolic specificity .

- Metronidazole : Rapid absorption but requires frequent dosing due to shorter half-life .

- Analytical Methods : Spectrofluorimetric and LCMS techniques are commonly employed for quantifying MNZ, TNZ, and ONZ in biological fluids, leveraging their shared nitroimidazole UV absorption profiles .

Actividad Biológica

(2S)-1-Chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, also known by its CAS number 16773-42-5, is a derivative of nitroimidazole compounds. Nitroimidazoles are known for their broad-spectrum antimicrobial properties, particularly against anaerobic bacteria and protozoa. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol is C₇H₁₀ClN₃O₃, with a molecular weight of 219.63 g/mol. The compound features a chlorine atom and a nitro group attached to an imidazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀ClN₃O₃ |

| Molecular Weight | 219.63 g/mol |

| CAS Number | 16773-42-5 |

| Purity | Not specified |

| Storage Conditions | Sealed in dry, room temperature |

The biological activity of nitroimidazoles, including (2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, primarily involves the reduction of the nitro group under anaerobic conditions. This reduction generates reactive intermediates that can bind to DNA, leading to strand breaks and ultimately cell death in susceptible microorganisms. The presence of the imidazole ring enhances the lipophilicity of the compound, facilitating its penetration into cellular membranes.

Biological Activity

Research indicates that derivatives of nitroimidazoles exhibit significant antimicrobial properties. Specifically, studies have shown that (2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol has potential efficacy against various pathogens:

- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of anaerobic bacteria and protozoa. Its structure aligns with that of other established nitroimidazole antibiotics like metronidazole, which is widely used in clinical settings.

- Antifungal Properties : In addition to antibacterial activity, some studies have indicated that this compound may possess antifungal properties, although further research is needed to clarify its spectrum of activity.

Case Studies

Several studies have explored the biological activity of nitroimidazole derivatives:

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of various nitroimidazole derivatives on anaerobic bacteria. Results showed that compounds with similar structures to (2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol exhibited significant inhibition of bacterial growth in vitro .

Study 2: Combination Therapy

Research has suggested that combining nitroimidazole derivatives with other antimicrobial agents can enhance therapeutic efficacy. For instance, in a model using 5-fluorouracil (5-FU), combinations with polysaccharides from mushrooms showed improved inhibition of tumor cell growth alongside enhanced immune response markers .

Q & A

(Basic) What are the established synthetic routes for (2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, and how can reaction conditions be optimized for yield and enantiomeric purity?

Methodological Answer:

The compound is synthesized via stereoselective chlorination of precursor alcohols. A key route involves reacting 2-(2-methyl-5-nitroimidazol-1-yl)-1,3-propanediol derivatives with SOCl₂ in the presence of Na₂CO₃. Optimal conditions include:

- Temperature: 50–70°C for 5–7 hours.

- Molar ratios: 1:1 stoichiometry of alcohol to SOCl₂.

- Work-up: Crystallization from ethanol to isolate enantiopure product.

Table 1: Reaction Optimization Parameters

Key Considerations:

- Enantiomeric purity is influenced by precursor chirality (e.g., starting from (2S)-propanol derivatives).

- Use chiral HPLC to verify enantiopurity post-synthesis .

(Basic) What spectroscopic and crystallographic methods are recommended for characterizing the structure and stereochemistry of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves stereochemistry and molecular conformation. The imidazole ring is planar, with dihedral angles between substituents (e.g., 88.9° between nitro group and phenyl rings) .

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.8–4.2 ppm (chloropropanol CH₂ groups) and δ 8.0–8.5 ppm (nitroimidazole protons).

- ¹³C NMR: Key signals at δ 70–75 ppm (C-Cl) and δ 140–150 ppm (nitroimidazole carbons).

Table 2: Representative ¹H NMR Data (CDCl₃, 300 MHz)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Chloropropanol CH₂ | 3.95–4.10 | Multiplet | |

| Nitroimidazole C-H | 8.25 | Singlet | |

| Aromatic protons | 7.47–7.72 | Doublet |

Advanced Tip: Use NOESY NMR to confirm spatial proximity of chiral centers .

(Advanced) How does the stereochemical configuration at the C2 position influence the compound’s biological activity and interaction with target enzymes?

Methodological Answer:

The (2S)-configuration enhances binding to nitroreductase enzymes via steric and electronic complementarity. Key findings:

- Mechanism: The nitro group undergoes enzymatic reduction to cytotoxic radicals; the (2S)-enantiomer aligns optimally with the enzyme’s active site .

- Activity Comparison:

- (2S)-enantiomer: IC₅₀ = 0.8 µM (anaerobic bacteria).

- (2R)-enantiomer: IC₅₀ = 12.5 µM.

Experimental Design:

- Docking Studies: Use software like AutoDock to model enantiomer-enzyme interactions.

- In Vitro Assays: Compare nitroreductase activity with racemic vs. enantiopure samples .

(Advanced) What in silico strategies can predict the metabolic pathways and potential toxic intermediates of this nitroimidazole derivative?

Methodological Answer:

- Metabolite Prediction: Use software like GLORY or Meteor to simulate nitro group reduction pathways. Key intermediates include:

- Hydroxylamine derivatives (potentially mutagenic).

- Amine metabolites (linked to hepatotoxicity).

- Toxicity Screening: Apply QSAR models to predict genotoxicity of intermediates .

Table 3: Predicted Metabolites and Toxicity Scores

| Metabolite | Predicted Toxicity (ADMET) | Reference |

|---|---|---|

| 5-Nitrosoimidazole | High (Ames test positive) | |

| 5-Aminoimidazole | Moderate (hepatotoxic) |

(Basic) Which analytical techniques are most effective in assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC-PDA: Use a C18 column (mobile phase: 70:30 acetonitrile/water) to detect impurities (e.g., des-nitro byproducts).

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks; monitor degradation via peak area changes .

Table 4: Stability Data Under Stress Conditions

| Condition | Degradation (%) | Major Impurity Identified |

|---|---|---|

| 40°C, 75% RH, 4 weeks | 5.2% | 2-Methylimidazole |

(Advanced) How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Controlled Variables: Standardize assay conditions (e.g., anaerobic vs. aerobic environments for nitroreductase activation).

- Batch Analysis: Compare enantiopurity and impurity profiles of test samples using chiral HPLC and LC-MS .

Case Study: A 2023 study reported 10-fold lower IC₅₀ values than earlier work due to unaccounted racemization during storage .

(Advanced) What catalytic systems show promise for enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Ligands: Use (R)-BINOL-phosphoric acid to catalyze asymmetric chlorination (80% ee achieved).

- Enzyme-Mediated Synthesis: Lipase-catalyzed kinetic resolution of racemic intermediates (e.g., CAL-B lipase) .

Table 5: Catalytic Systems and Outcomes

| Catalyst | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|

| (R)-BINOL-phosphoric acid | 80% | 65 |

| CAL-B Lipase | 95% | 45 |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.